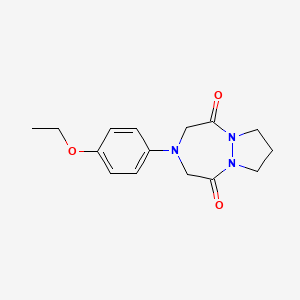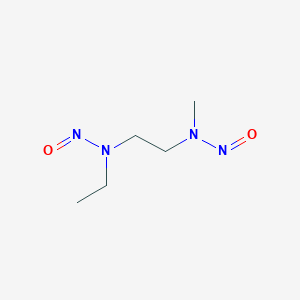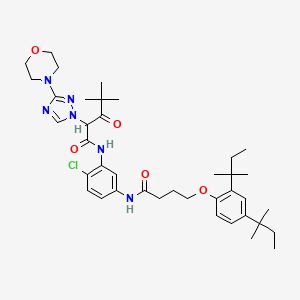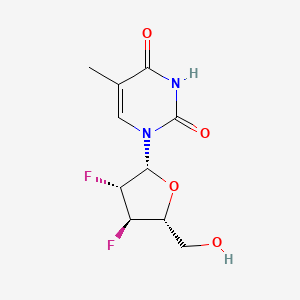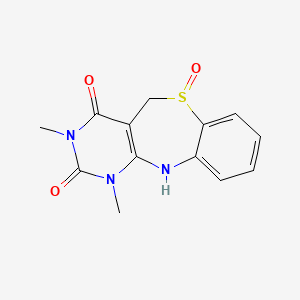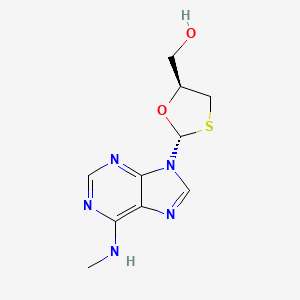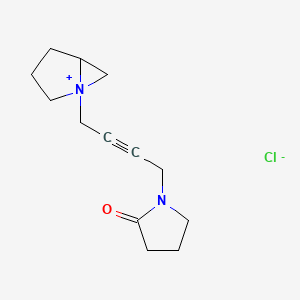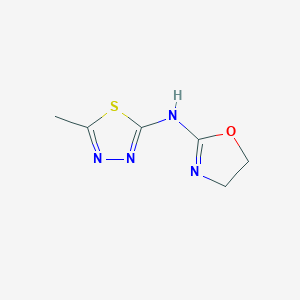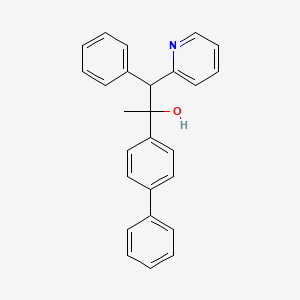
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is a complex organic compound that features a biphenyl group, a phenyl group, and a pyridinyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the use of Grignard reagents, where a biphenyl magnesium bromide reacts with a ketone derivative of pyridine and phenyl groups under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the biphenyl and pyridinyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-2-amine: Shares the biphenyl and pyridinyl groups but differs in the functional groups attached.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains biphenyl groups but with different substituents and a thiophene ring.
Uniqueness
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to its combination of biphenyl, phenyl, and pyridinyl groups attached to a propanol backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
16164-72-0 |
|---|---|
Formule moléculaire |
C26H23NO |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3 |
Clé InChI |
PMWCWPLKNZYGCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



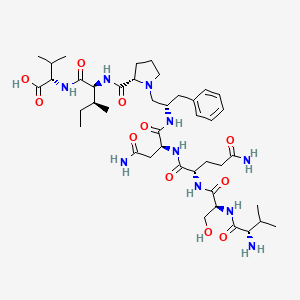
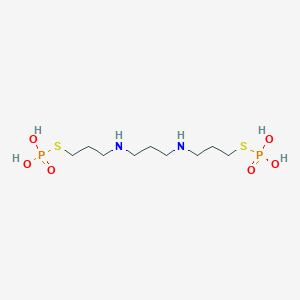
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
